molecular formula C26H22N2O4 B14461532 6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine CAS No. 66042-27-1

6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine

Cat. No.: B14461532
CAS No.: 66042-27-1
M. Wt: 426.5 g/mol
InChI Key: QYIZWGPNEMYKDX-UHFFFAOYSA-N
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Description

6,7a-Dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine is a complex organic compound with a unique structure that includes a cyclopenta[e][1,4,2]dioxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine typically involves the reaction of nitrosocarbonyl compounds with substituted furans. For example, the oxidation of hydroxamic acids in the presence of 2,5-dimethylfuran at room temperature can yield dioxazine derivatives . The reaction conditions, such as temperature and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6,7a-Dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield dioxazolylbutenones, while reduction can produce amino derivatives.

Scientific Research Applications

6,7a-Dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may have potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dioxazine derivatives and related heterocyclic compounds, such as:

Uniqueness

What sets 6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine apart is its unique combination of functional groups and ring structure, which confer specific chemical and biological properties

Properties

CAS No.

66042-27-1

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine

InChI

InChI=1S/C26H22N2O4/c1-18-17-25(2)26(21-11-7-4-8-12-21,23(18)19-9-5-3-6-10-19)31-24(27-32-25)20-13-15-22(16-14-20)28(29)30/h3-16H,17H2,1-2H3

InChI Key

QYIZWGPNEMYKDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C(C1)(ON=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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